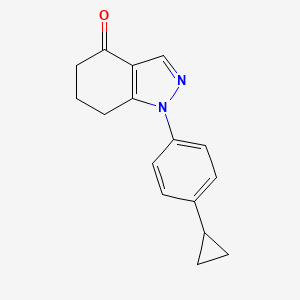

1-(4-环丙基苯基)-1,5,6,7-四氢-4H-吲唑-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the preparation of substituted benzaldehydes, conversion to phenylacetic acids, and subsequent reactions to form the desired heterocyclic structures . Tandem Pauson-Khand type reactions are mentioned for the synthesis of 6-hydroxy-2,3-dihydro-1H-inden-1-one derivatives from 1,4-enynes tethered by a cyclopropyl group . These methods could potentially be adapted for the synthesis of "1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one".

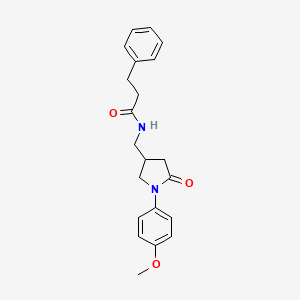

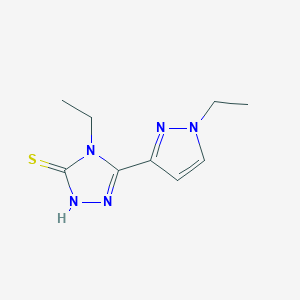

Molecular Structure Analysis

The molecular structures of compounds with cyclopropyl groups and triazole rings have been analyzed, showing non-planar conformations and dihedral angles indicating the orientation of the rings relative to each other . The cyclopropyl ring is often oriented almost perpendicular to the adjacent aromatic rings, and the triazole ring can show varying degrees of π-electron delocalization .

Chemical Reactions Analysis

The papers do not provide specific reactions for "1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one". However, they do discuss the reactivity of cyclopropyl-containing compounds, including their participation in Pauson-Khand type reactions and interactions such as hydrogen bonding and π-interactions in the solid state .

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and space group are detailed for compounds similar to the one . The chemical properties, including reactivity and interactions in the solid state, are also discussed, with hydrogen bonding and π-interactions playing a role in the supramolecular assembly of these compounds .

科学研究应用

合成与结构分析

- 设计与合成:吲唑衍生物,包括与“1-(4-环丙基苯基)-1,5,6,7-四氢-4H-吲唑-4-酮”结构相关的那些,已通过多种方法合成。例如,一项研究重点介绍了通过缩合合成吲唑衍生物,并使用 X 射线衍射和密度泛函理论 (DFT) 进一步分析。这个过程阐明了分子结构和静电势,有助于理解分子内的反应位点 (Jiu-Fu Lu 等人,2020)。

- 晶体结构测定:已测定类似化合物的晶体结构,提供了对其分子构型和潜在反应性的见解。此类结构分析对于理解化合物在分子水平上的相互作用至关重要,这对于药物设计和开发至关重要 (N. R. Thimmegowda 等人,2008)。

生物活性与应用

- 抗肿瘤活性:一些吲唑衍生物已显示出对各种癌细胞系的有效抑制作用,表明它们作为抗肿瘤剂的潜力。如研究中所证明的抑制癌细胞增殖的能力,突出了这些化合物的治疗潜力 (Jiu-Fu Lu 等人,2020)。

- 区域选择性合成:据报道,用于区域选择性构建吲唑衍生物的方法的开发,为合成具有精确结构属性的化合物开辟了新途径。这在制药行业中特别有价值,其中取代基的位置会显着影响化合物的生物活性和药代动力学 (Ting-Yu Wang 等人,2018)。

安全和危害

属性

IUPAC Name |

1-(4-cyclopropylphenyl)-6,7-dihydro-5H-indazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16-3-1-2-15-14(16)10-17-18(15)13-8-6-12(7-9-13)11-4-5-11/h6-11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBULVKYQQZEFTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2C3=CC=C(C=C3)C4CC4)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551493.png)

![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/no-structure.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2551499.png)

![3-fluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2551504.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)

![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2551506.png)

![1-(2-Methoxypyridin-4-yl)-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2551509.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2551510.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)